

An In-depth Technical Guide to the Physical and Chemical Properties of Agathisflavone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Agathisflavone, offering a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details its structural characteristics, physicochemical parameters, and spectral data, alongside methodologies for its isolation and analysis. Furthermore, it elucidates the molecular pathways through which Agathisflavone exerts its biological effects, providing a foundation for future research and therapeutic development.

Chemical and Physical Properties

Agathisflavone (C₃₀H₁₈O₁₀) is a biflavonoid composed of two apigenin units linked together.[2] Its complex structure gives rise to specific physicochemical properties that are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.



Property	Value	Source
IUPAC Name	8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[2]
Synonyms	6,8"-Biapigenin	[3]
CAS Number	28441-98-7	[2]
Molecular Formula	C30H18O10	[2]
Molecular Weight	538.47 g/mol	[2]
Exact Mass	538.08999677 Da	[2]
Appearance	Yellowish solid (typical for flavonoids)	
Melting Point	Not definitively reported. Some sources indicate "Not Available".	[3]
Boiling Point	929.1 °C at 760 mmHg (Predicted)	
Density	1.656 g/cm³ (Predicted)	_
Solubility	Practically insoluble in water. Soluble in DMSO, ethanol, and methanol.	[3][4][5][6]
logP (Predicted)	4.44 - 5.09	[3]

Spectral Data

The structural elucidation and characterization of Agathisflavone are heavily reliant on various spectroscopic techniques. The following sections provide an overview of its key spectral features.

UV-Visible (UV-Vis) Spectroscopy



In methanol, Agathisflavone exhibits characteristic absorption bands typical for flavones. Flavonoids generally show two main absorption bands: Band I in the 300-380 nm region, associated with the B-ring cinnamoyl system, and Band II in the 240-280 nm region, corresponding to the A-ring benzoyl system.[7] For Agathisflavone, being a dimer of apigenin, the UV spectrum in methanol is expected to show maxima around 267 nm and 336 nm.

Infrared (IR) Spectroscopy

The IR spectrum of Agathisflavone is characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:

- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
- C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the γ-pyrone carbonyl group.
- C=C stretching: Aromatic ring vibrations observed in the 1450-1610 cm⁻¹ region.
- C-O stretching: Bands in the 1000-1300 cm⁻¹ range due to the ether and phenolic C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of Agathisflavone.

 1 H NMR (500 MHz, Methanol-d₄, δ in ppm): The proton NMR spectrum of Agathisflavone shows characteristic signals for the aromatic protons of the two apigenin units.

¹³C NMR Spectral Data: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of Agathisflavone. A comprehensive list of assigned chemical shifts is crucial for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Agathisflavone. In LC-MS analysis with negative ion mode, the precursor ion [M-H]⁻ is



observed at m/z 537.083.[2]

Experimental ProtocolsIsolation and Purification of Agathisflavone

Agathisflavone can be isolated from various plant sources, such as the leaves of Anacardium occidentale. A general protocol involves the following steps:

- Extraction: Dried and powdered plant material is subjected to maceration with a suitable solvent, typically methanol or ethanol.
- Partitioning: The crude extract is then partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The fraction enriched with Agathisflavone (often the ethyl acetate fraction) is subjected to further purification using column chromatography (e.g., Sephadex LH-20) or centrifugal partition chromatography (CPC).
- Purity Analysis: The purity of the isolated Agathisflavone is confirmed by High-Performance Liquid Chromatography (HPLC).

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the investigation of Agathisflavone's effect on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[8][9][10][11]

- Cell Culture and Treatment: Microglial cells are cultured and treated with an inflammatory stimulus (e.g., β-amyloid) in the presence or absence of Agathisflavone (1 μM) for 24 hours.
- Protein Extraction: Cells are lysed, and total protein concentration is determined.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 15 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.



 Detection: After incubation with a secondary antibody, the protein bands are visualized using a suitable detection system. The ratio of p-STAT3 to total STAT3 is quantified to determine the effect of Agathisflavone.

Immunofluorescence Staining for CD68 and GFAP

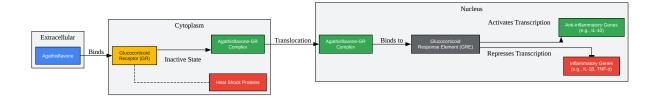
This protocol details the assessment of Agathisflavone's impact on the expression of inflammatory markers in glial cells.[12][13][14][15]

- Cell Culture and Treatment: Glial cells (microglia and astrocytes) are cultured on coverslips and treated with an inflammatory stimulus (e.g., LPS) with or without Agathisflavone.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.
- Immunostaining: Cells are incubated with primary antibodies against CD68 (for microglia) or Glial Fibrillary Acidic Protein (GFAP) for astrocytes, followed by incubation with fluorescently labeled secondary antibodies.
- Microscopy: The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The intensity and distribution of the fluorescent signal are analyzed to assess changes in protein expression.

Signaling Pathways

Agathisflavone has been shown to modulate key signaling pathways involved in inflammation and cellular stress. The following diagrams, generated using the DOT language for Graphviz, illustrate two of these pathways.

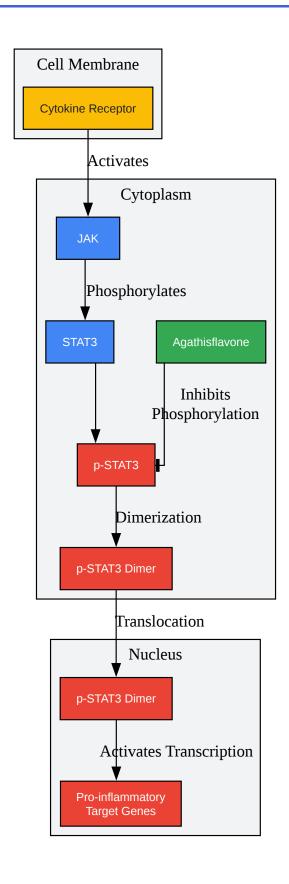




Click to download full resolution via product page

Caption: Agathisflavone's modulation of the Glucocorticoid Receptor signaling pathway.





Click to download full resolution via product page

Caption: Inhibition of the STAT3 signaling pathway by Agathisflavone.



Conclusion

This technical guide consolidates the current knowledge on the physical and chemical properties of Agathisflavone. The provided data on its physicochemical characteristics, spectral profiles, and methodologies for its study are intended to facilitate further research and development. The elucidation of its interaction with key signaling pathways, such as the glucocorticoid receptor and STAT3 pathways, underscores its potential as a lead compound for the development of novel therapeutics. Further investigations are warranted to fully explore its pharmacological potential and to translate these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Agathisflavone, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agathisflavone | C30H18O10 | CID 5281599 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for Agathisflavone (NP0050606) [np-mrd.org]
- 4. US9730953B2 Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. By compound [wahoo.cns.umass.edu]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Agathisflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105229#physical-and-chemical-properties-of-agathisflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com